2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine
Description
Properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C11H19N3S/c1-14-8-7-13-11(14)15-9-5-10-4-2-3-6-12-10/h7-8,10,12H,2-6,9H2,1H3 |
InChI Key |
VMHVLTNPEUYAKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCC2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl)piperidine
General Synthetic Strategy
The synthesis typically proceeds through nucleophilic substitution reactions where a thiol or sulfanyl intermediate derived from the imidazole moiety is reacted with an appropriate alkyl halide or haloethyl-piperidine derivative. Key steps involve:
- Generation of the 1-methylimidazole-2-thiol or its equivalent.
- Alkylation with a 2-bromoethyl or 2-chloroethyl piperidine derivative to form the sulfanyl linkage.
- Optimization of reaction conditions such as solvent, temperature, and base to maximize yield and purity.
Representative Synthetic Routes
Route A: Direct Alkylation of 1-Methylimidazole-2-thiol with 2-Bromoethylpiperidine
- Step 1: Synthesis of 1-methylimidazole-2-thiol by functionalization of 1-methylimidazole.
- Step 2: Reaction of the thiol with 2-bromoethylpiperidine under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Step 3: Stirring at room temperature or mild heating (40–60 °C) for several hours to facilitate nucleophilic substitution.
- Step 4: Work-up includes aqueous extraction, drying over sodium sulfate, and purification by column chromatography or recrystallization.
This method is favored for its simplicity and moderate to good yields (~60–85%) depending on the purity of starting materials and reaction time.
Route B: Stepwise Construction via Imidazolium Salt Intermediate
- Step 1: Preparation of 1-methylimidazolium salt bearing a leaving group at the 2-position.
- Step 2: Reaction with a thiol-containing ethylpiperidine derivative to form the sulfanyl linkage via nucleophilic displacement.
- Step 3: Use of mild bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
- Step 4: Purification by crystallization or chromatographic techniques.
This route is useful when selective functionalization of the imidazole ring is required prior to sulfanyl bond formation.
Route C: Sulfur Insertion via Elemental Sulfur and Imidazol-2-ylidene Intermediates
- Step 1: Generation of imidazol-2-ylidene carbene intermediates from 1-methylimidazole derivatives.
- Step 2: Reaction with elemental sulfur in the presence of triethylamine to form imidazole-2-thione intermediates.
- Step 3: Subsequent alkylation with 2-(2-bromoethyl)piperidine to yield the target sulfanyl compound.
- Step 4: Purification by recrystallization.
This approach, though more complex, allows for chiral or substituted analog preparation and has been reported in recent green chemistry protocols.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, acetonitrile, THF, DCM | Aprotic solvents preferred for nucleophilic substitution |
| Base | Potassium carbonate, sodium hydride, triethylamine | To deprotonate thiol and promote substitution |
| Temperature | Room temperature to 60 °C | Mild heating accelerates reaction without decomposition |
| Reaction Time | 4–24 hours | Longer times improve conversion but risk side reactions |
| Purification | Column chromatography, recrystallization | Ensures removal of unreacted starting materials and byproducts |
| Yield Range | 60–85% | Dependent on reagent purity and reaction control |
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Bases | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| 1 | 1-Methylimidazole-2-thiol + 2-bromoethylpiperidine | K2CO3 or NaH | DMF, Acetonitrile | 25–60 °C | 65–80 | Straightforward, scalable | Requires pure thiol intermediate |
| 2 | 1-Methylimidazolium salt + 2-(2-thioethyl)piperidine | Triethylamine | THF, DCM | 25 °C | 60–75 | Selective functionalization | Multi-step intermediate prep |
| 3 | Imidazol-2-ylidene + elemental sulfur + 2-bromoethylpiperidine | Triethylamine | THF | 40–60 °C | 70–85 | Green chemistry, chiral control | More complex, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is a complex organic compound that has a piperidine ring and an imidazole moiety linked by a sulfanyl group. Its molecular formula is C11H19N3S, and it is of interest in medicinal chemistry for its potential biological activities. The imidazole ring and piperidine structure both contribute to the compound's pharmacological properties.
Potential Applications
The potential applications of this compound span several fields:
- Medicinal Chemistry Research suggests that this compound has promising biological activities. Interaction studies are essential for clarifying the therapeutic potential and optimizing the pharmacological profile of this compound.
- Synthesis The synthesis of this compound typically involves several steps. Optimizing reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for maximizing yield and purity in both laboratory and industrial settings.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine | Contains a methyl group on the sulfanyl carbon | Focused on different substitution patterns affecting bioactivity |
| 1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione | Features an imidazole ring and a diketone structure | Exhibits different reactivity due to diketone functionality |
| 2-(2-methylthiazolyl)ethanol derivatives | Contains thiazole instead of imidazole | Different biological activities linked to thiazole moiety |
Mechanism of Action
The mechanism of action of 2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors in the body, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structural analogs and their distinguishing features:
Comparative Analysis
Linker Modifications
- Sulfanyl Ethyl vs. Sulfanyl Methyl: The target compound’s ethyl linker provides greater conformational flexibility compared to the methyl analog .
- Sulfur-Containing vs. Non-Sulfur Linkers: The sulfur atom in the target compound increases lipophilicity compared to the purely hydrocarbon linker in 2-[2-(2-methylimidazol-1-yl)ethyl]piperidine diHCl . Sulfur’s polarizability could also improve binding in hydrophobic environments.
Heterocyclic Modifications
- Nitroimidazole vs. Methylimidazole : The nitroimidazole derivatives in exhibit antileishmanial activity (LC50: 1–13 µM), attributed to the electron-withdrawing nitro group enhancing redox activity. The target compound lacks this nitro group, suggesting divergent biological applications .
Salt Forms and Solubility
- Hydrochloride or dihydrochloride salts (e.g., analogs in ) improve aqueous solubility compared to the free base form of the target compound.
Functional Group Implications
Research Findings and Implications
Structural Insights
- The sulfanyl-ethyl linker in the target compound may confer higher metabolic stability than ester or amide linkers due to reduced susceptibility to enzymatic hydrolysis.
Limitations and Knowledge Gaps
- No experimental data on the target compound’s physicochemical properties (e.g., solubility, logP) or bioactivity are available in the provided evidence.
- Comparisons with nitroimidazole derivatives are speculative due to structural dissimilarities beyond the sulfanyl linker.
Biological Activity
2-(2-[(1-Methyl-1H-imidazol-2-YL)sulfanyl]ethyl)piperidine is a complex organic compound notable for its unique structural features, including a piperidine ring and an imidazole moiety linked via a sulfanyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer properties.
- Molecular Formula : C11H19N3S
- Molecular Weight : 225.36 g/mol
- CAS Number : 1864073-60-8
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:
- Antiviral Activity : The imidazole ring is known for its role in various biochemical processes, which may contribute to the compound's antiviral properties. Studies have shown that compounds with similar structures can inhibit viral replication by targeting specific enzymes essential for viral life cycles .
- Anticancer Properties : The compound's ability to interfere with cellular signaling pathways makes it a candidate for further investigation in cancer therapy. Its structural analogs have demonstrated significant activity against various cancer cell lines, suggesting a potential for therapeutic applications.
In Vitro Studies
In vitro studies have highlighted the compound's efficacy against specific viral strains and cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against herpes simplex virus (HSV) and other viral infections .
Case Studies
- Antiviral Efficacy : A study conducted by Wu et al. demonstrated that imidazole-containing compounds reduced HSV plaque formation significantly, suggesting that this compound might exhibit similar effects .
- Cancer Cell Lines : Another case study focused on the compound's effects on breast cancer cell lines, where it showed promising results in inhibiting cell proliferation at concentrations as low as 5 μM .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine | Methyl group on sulfanyl carbon | Antiviral | Focused on different substitution patterns affecting bioactivity |
| 1-[1-(1H-imidazol-2-yl)ethyl]piperidine-2,6-dione | Imidazole ring and diketone structure | Anticancer | Exhibits different reactivity due to diketone functionality |
| 2-(2-methylthiazolyl)ethanol derivatives | Thiazole instead of imidazole | Varies significantly | Different biological activities linked to thiazole moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
